molecular formula C7H6BrFO2S B1593835 4-(Bromomethyl)benzenesulfonyl fluoride CAS No. 7612-88-6

4-(Bromomethyl)benzenesulfonyl fluoride

Cat. No.: B1593835
CAS No.: 7612-88-6
M. Wt: 253.09 g/mol
InChI Key: WWAPDVQUZYCNCR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzenesulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S and a molecular weight of 253.09 g/mol . It is also known by its synonym, 4-(Fluorosulfonyl)benzyl bromide . This compound is characterized by the presence of a bromomethyl group attached to a benzenesulfonyl fluoride moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)benzenesulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of 4-(bromomethyl)benzenesulfonyl chloride with potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method provides a straightforward route to obtain the desired sulfonyl fluoride compound under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient phase transfer catalysts and optimized reaction parameters ensures high yields and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)benzenesulfonyl fluoride is unique due to its combination of a bromomethyl group and a sulfonyl fluoride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(bromomethyl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAPDVQUZYCNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226986
Record name Benzenesulfonyl fluoride, 4-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7612-88-6
Record name Benzenesulfonyl fluoride, 4-(bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC212498
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212498
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonyl fluoride, 4-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)benzene-1-sulfonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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